7-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
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Overview
Description
7-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a tetrahydropyridoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of 1,4-dichlorobutane with ammonia or a primary amine.
Introduction of the 4-chlorophenyl group: This step involves the acylation of the piperazine ring with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the sulfonyl group: This is typically done by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Cyclization to form the tetrahydropyridoquinoline core: This step involves the reaction of the intermediate with a suitable cyclizing agent, such as phosphorus oxychloride, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound has potential applications as a drug candidate for the treatment of various diseases. Its structure suggests it may interact with specific molecular targets, making it a promising lead compound for drug development.
Industry
In industrial chemistry, the compound can be used as a precursor for the synthesis of specialty chemicals, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 7-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their antineoplastic activity.
Piperazine derivatives: Compounds with a piperazine ring, such as certain antipsychotic drugs, share structural similarities with the compound .
Uniqueness
The uniqueness of 7-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one lies in its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
7-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4S/c25-20-6-3-17(4-7-20)14-23(30)26-10-12-27(13-11-26)33(31,32)21-15-18-2-1-9-28-22(29)8-5-19(16-21)24(18)28/h3-4,6-7,15-16H,1-2,5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYWCJJXOBIYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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